2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide
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Overview
Description
2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide is a synthetic organic compound with the molecular formula C14H12Cl3FN2O. This compound is characterized by the presence of a fluorine atom, three chlorine atoms, and a quinoline moiety, making it a unique and potentially valuable molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide typically involves the reaction of quinoline derivatives with fluorinated and chlorinated reagents. One common method includes the reaction of quinoline-8-amine with 2,2,2-trichloro-1-fluoroethane in the presence of a suitable base, followed by acetylation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl]-acetamide
- 2-Fluoro-N-[2,2,2-trichloro-1-(4-chloroanilino)-ethyl]-acetamide
- 2-Fluoro-N-[2,2,2-trichloro-1-(3-m-tolyl-thiourea)-ethyl]-acetamide
- 2-Fluoro-N-[2,2,2-trichloro-1-(3-o-tolyl-thiourea)-ethyl]-acetamide
Uniqueness
2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11Cl3FN3O |
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Molecular Weight |
350.6g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C13H11Cl3FN3O/c14-13(15,16)12(20-10(21)7-17)19-9-5-1-3-8-4-2-6-18-11(8)9/h1-6,12,19H,7H2,(H,20,21) |
InChI Key |
FLSAYDXYMINGNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)CF)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)CF)N=CC=C2 |
Origin of Product |
United States |
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